2-(Morpholin-2-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAWBVSACPDZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399642 | |
| Record name | 2-Morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863012-89-9 | |
| Record name | 2-Morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Morpholin 2 Yl Ethanamine and Its Precursors
Direct Synthetic Routes to 2-(Morpholin-2-yl)ethanamine
Direct synthetic routes to this compound are not extensively documented in dedicated publications. However, a plausible pathway can be constructed based on established methodologies for the synthesis of 2-substituted morpholines and subsequent functional group transformations.
Multi-Step Reaction Sequences and Strategic Retrosynthesis
A logical retrosynthetic analysis of this compound suggests disconnection of the ethanamine side chain to a more stable precursor, such as a 2-substituted morpholine (B109124) bearing a two-carbon unit with a functional group that can be converted to an amine.
Retrosynthetic Analysis:
A primary retrosynthetic disconnection of the target molecule, this compound (1 ), involves the transformation of the primary amine to a more stable precursor functional group, such as a nitrile or an azide. This leads to key intermediates like 2-(morpholin-2-yl)acetonitrile (2 ) or 2-(2-azidoethyl)morpholine (3 ). These precursors can be derived from a common intermediate, 2-(hydroxymethyl)morpholine (4 ), which can be further disconnected to simpler, achiral starting materials.
Forward Synthesis:
A potential multi-step synthesis could commence with the formation of an N-protected 2-substituted dehydromorpholine precursor. This can be achieved through various methods, including the cyclization of an appropriate amino alcohol derivative. A key subsequent step would be the asymmetric hydrogenation of the dehydromorpholine to establish the chiral center at the C2 position. nih.govnih.gov
One feasible, though not direct, route involves the α-alkylation of a 3-morpholinone followed by reduction. researchgate.net This approach would first establish the morpholine ring with a carbonyl group at the 3-position. The carbon at the 2-position could then be functionalized with a two-carbon chain, which can be later converted to the amine. The final step would be the reduction of the morpholinone to the morpholine. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key reactions in the synthetic sequence where optimization is critical include the formation of the morpholine ring and the introduction of the C2 substituent.
For the synthesis of substituted morpholines from 1,2-amino alcohols, reaction conditions such as the choice of solvent, base, and temperature play a significant role. chemrxiv.orgchemrxiv.orgorganic-chemistry.org In palladium-catalyzed carboamination reactions for the synthesis of substituted morpholines, the choice of phosphine (B1218219) ligand and base can significantly impact the yield and diastereoselectivity. nih.gov
The table below summarizes the optimization of conditions for the asymmetric hydrogenation of a dehydromorpholine precursor, a critical step in the enantioselective synthesis of 2-substituted morpholines. semanticscholar.org
Table 1: Optimization of Asymmetric Hydrogenation of a Dehydromorpholine Precursor
| Entry | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 1.05 | DCM | 50 | 12 | >99 | 92 |
| 2 | 1.05 | Toluene | 50 | 12 | >99 | 85 |
| 3 | 1.05 | THF | 50 | 12 | >99 | 88 |
| 4 | 1.05 | DCE | 50 | 12 | >99 | 93 |
| 5 | 0.5 | DCE | 50 | 24 | >99 | 92 |
| 6 | 1.05 | DCE | 30 | 12 | >99 | 91 |
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure this compound is of significant interest for pharmaceutical applications. This requires the use of enantioselective methods to control the stereochemistry at the C2 position of the morpholine ring.
Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral morpholines. A highly effective method is the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a chiral bisphosphine ligand. nih.govnih.gov This method allows for the synthesis of a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govnih.govsemanticscholar.org The resulting 2-substituted morpholine can then be further functionalized to yield the desired ethanamine side chain.
Another approach involves the catalytic asymmetric synthesis of 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation, which could potentially be adapted for 2-substituted analogues. rsc.org
The following table illustrates the substrate scope and effectiveness of the asymmetric hydrogenation of various dehydromorpholines. semanticscholar.org
Table 2: Substrate Scope of Asymmetric Hydrogenation of Dehydromorpholines
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| N-Cbz-2-phenyl-dehydromorpholine | N-Cbz-2-phenyl-morpholine | 98 | 92 |
| N-Cbz-2-(4-fluorophenyl)-dehydromorpholine | N-Cbz-2-(4-fluorophenyl)-morpholine | 97 | 94 |
| N-Cbz-2-(4-chlorophenyl)-dehydromorpholine | N-Cbz-2-(4-chlorophenyl)-morpholine | 98 | 95 |
| N-Cbz-2-(4-methylphenyl)-dehydromorpholine | N-Cbz-2-(4-methylphenyl)-morpholine | 99 | 91 |
| N-Cbz-2-naphthyl-dehydromorpholine | N-Cbz-2-naphthyl-morpholine | 96 | 99 |
Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center at C2.
For example, an achiral morpholinone precursor could be alkylated with a reagent containing a chiral auxiliary. The auxiliary would direct the alkylation to occur from a specific face, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched 2-substituted morpholinone, which could be reduced to the final product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric alkylation reactions. wikipedia.org
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.gov
For the synthesis of enantiopure this compound, a racemic precursor such as 2-morpholineethanol could be subjected to enzymatic kinetic resolution. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com The resolved alcohol could then be converted to the desired amine. Lipases, such as those from Candida antarctica (CALB) and Pseudomonas stutzeri, are commonly used for the kinetic resolution of alcohols and amines. nih.govrsc.org The efficiency of the resolution is often described by the enantiomeric ratio (E value). nih.gov
Synthesis of Advanced Intermediates and Morpholine Ring Scaffolds
The construction of the this compound molecule hinges on the strategic formation of the morpholine ring and the subsequent elaboration of the ethanamine side chain. A key precursor in this synthesis is 2-(hydroxymethyl)morpholine. A patented method for preparing chiral 2-(hydroxymethyl)morpholine involves a multi-step sequence starting from chiral glycerin chlorohydrin. This process includes reactions with benzylamine (B48309) to form chiral 3-benzylamino-1,2-propanediol, followed by acylation, cyclization, reduction, and hydrogenation to yield the desired chiral 2-(hydroxymethyl)morpholine google.com.
Another critical advanced intermediate is 2-(cyanomethyl)morpholine. While direct synthesis protocols for this specific compound are not extensively detailed in publicly available literature, its formation can be inferred from general methods for synthesizing cyanomethyl derivatives nih.govnih.gov. A plausible route involves the conversion of 2-(hydroxymethyl)morpholine to a suitable leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt. The resulting 2-(cyanomethyl)morpholine can then be reduced to the target this compound using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The formation of the morpholine ring itself can be achieved through various ring-closing reactions. A prevalent method is the cyclization of N-substituted diethanolamines. Palladium-catalyzed carboamination has been demonstrated as a viable technique for synthesizing substituted morpholines from enantiomerically pure amino alcohols nih.gov. This approach allows for the creation of cis-3,5-disubstituted morpholines with a high degree of stereocontrol nih.gov.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate | Structure | Synthetic Utility |
|---|---|---|
| 2-(Hydroxymethyl)morpholine | ![]() |
Precursor for the introduction of the ethanamine side chain. |
| 2-(Cyanomethyl)morpholine | ![]() |
Can be reduced to form the final 2-(ethanamine) group. |
| N-substituted diethanolamines | R-N(CH₂CH₂OH)₂ | Starting materials for the formation of the morpholine ring. |
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for morpholine derivatives. These approaches aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. While completely solvent-free reactions for the synthesis of this compound are not widely documented, research into alternative, more environmentally benign solvents is ongoing. One such example is the use of N-formylmorpholine, which is chemically stable, non-toxic, and non-corrosive, as a green solvent in various organic syntheses europub.co.ukajgreenchem.com. The application of such solvents could significantly reduce the environmental footprint of morpholine derivative production.
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of morpholine synthesis, various catalytic systems have been explored to enhance reaction efficiency and reduce waste. For instance, palladium-catalyzed reactions, such as the Tsuji-Trost reaction and Wacker-type aerobic oxidative cyclization, have been employed for the synthesis of substituted morpholines organic-chemistry.org. Iron(III) has also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines organic-chemistry.org. Other metals, including ruthenium, indium(III), and zinc chloride, have been investigated for their catalytic activity in forming the morpholine ring, offering potential for more sustainable synthetic routes researchgate.net. The ideal catalyst would exhibit high turnover numbers, operate under mild conditions, and be easily separable and reusable.
Table 2: Catalysts in Morpholine Synthesis
| Catalyst | Reaction Type | Advantages |
|---|---|---|
| Palladium (Pd) complexes | Carboamination, Oxidative cyclization | High efficiency and selectivity. nih.govorganic-chemistry.org |
| Iron (Fe) salts | Diastereoselective cyclization | Abundant and low-cost metal. organic-chemistry.org |
| Ruthenium (Ru) complexes | Asymmetric transfer hydrogenation | High enantioselectivity. organic-chemistry.org |
| Indium (In) salts | Cyclization | Lewis acid catalysis. researchgate.net |
| Zinc (Zn) salts | Cyclization | Lewis acid catalysis. researchgate.net |
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product primescholars.com. Traditional multi-step syntheses often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that generate significant waste.
Chemical Transformations and Reactivity Profiles of 2 Morpholin 2 Yl Ethanamine
Amine Reactivity in Carbonyl Chemistry and Imine Formation
The primary amine functionality in 2-(Morpholin-2-yl)ethanamine is a key site for reactions with carbonyl compounds, such as aldehydes and ketones. This reactivity is fundamental to the formation of imines, also known as Schiff bases. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the corresponding imine. wikipedia.org The general mechanism for this transformation is a well-established process in organic chemistry. libretexts.org
Table 1: General Reaction Scheme for Imine Formation
| Reactants | Intermediate | Product |
| This compound + Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) |
This table illustrates the general transformation and does not represent specific experimental data for this compound.
While specific studies on the imine formation reactions of this compound are not extensively documented in publicly available literature, its reactivity is expected to be analogous to other primary amines.
Nucleophilic Additions and Substitutions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group of this compound makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic addition and substitution reactions.
In nucleophilic addition reactions, the amine can attack electron-deficient centers, such as the carbon atom of a carbonyl group, as seen in imine formation. libretexts.org
The primary amine can also act as a nucleophile in substitution reactions, displacing a leaving group from an alkyl or aryl halide. studymind.co.ukchemguide.co.uk This can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through successive alkylations. chemistrystudent.com The reaction with an alkyl halide would proceed via an SN2 mechanism, where the amine attacks the electrophilic carbon atom bearing the halogen.
Aromatic nucleophilic substitution is also a possibility, particularly with activated aryl halides, where an electron-withdrawing group is present on the aromatic ring to facilitate the attack of the amine nucleophile. fishersci.se
Heterocyclic Ring Opening and Rearrangement Reactions
The morpholine (B109124) ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. These reactions often require harsh conditions or specific activation of the ring. For instance, the ring opening of N-acyl morpholin-2-ones has been reported to yield functionalized poly(aminoesters). mdpi.com While this is not directly this compound, it demonstrates a potential reactivity pathway for the morpholine core.
Syntheses of morpholine derivatives sometimes involve the ring opening of other heterocyclic precursors, such as aziridines, followed by intramolecular cyclization. researchgate.netrsc.org This highlights the synthetic accessibility and relative stability of the morpholine ring system. Specific studies detailing the ring-opening or rearrangement reactions of this compound itself are not readily found in the surveyed literature.
Functionalization of the Morpholine Ring System
Functionalization of the morpholine ring can occur at either the nitrogen or the carbon atoms. While reactions at the nitrogen (position 4) are common for morpholine itself, achieving substitution at the carbon atoms, particularly at the C2 position, often requires more specific synthetic strategies. wikipedia.org
Recent research has focused on the development of methods for the enantioselective synthesis of C2-functionalized morpholines, indicating the importance of these structures in medicinal chemistry. nih.govnih.gov These synthetic approaches often start from chiral precursors and build the morpholine ring. Functionalization of a pre-existing this compound at other positions on the morpholine ring would likely require advanced synthetic methods and is not widely reported.
Mechanistic Investigations of Key Reactions
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to quantifying the rates of chemical reactions involving this compound. These experiments are designed to determine the reaction order, rate constants, and the effect of various parameters such as temperature, pressure, and catalyst concentration on the reaction rate. Spectroscopic techniques are commonly employed to monitor the concentration of reactants and products over time, allowing for the derivation of rate laws.
For instance, in the study of related morpholine compounds, pseudo-first-order kinetics have been observed in certain reactions. The determination of rate constants (k) and half-life times (t½) provides valuable insights into the reaction's speed and stability of the reactants. While specific kinetic data for this compound is not extensively documented in the provided context, the general approach to its study would follow these established principles.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is illustrative and based on general principles of kinetic studies, as specific data for the target compound is not available in the provided search results.
| Temperature (°C) | Initial Concentration (mol/L) | Rate Constant (k, s⁻¹) | Half-life (t½, s) |
|---|---|---|---|
| 25 | 0.1 | Data not available | Data not available |
| 50 | 0.1 | Data not available | Data not available |
Transition State Analysis and Reaction Pathway Elucidation
Transition state analysis provides a molecular-level understanding of a reaction mechanism. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy barrier, or activation energy, determined from the transition state structure, is a critical factor in determining the reaction rate.
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for these investigations. For the broader class of morpholine compounds, mechanistic studies have proposed pathways involving intermediates like radicals or iminium ions, depending on the reaction conditions. For example, in copper-catalyzed oxidation reactions of related morpholin-2-ones, both radical and ionic mechanisms have been suggested, with the specific pathway influenced by the presence of additives like acetic acid. These studies highlight the complexity of reaction mechanisms and the importance of detailed computational analysis to distinguish between possible pathways.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography of 2-(Morpholin-2-yl)ethanamine and its Derivatives
No crystallographic data for this compound or its direct derivatives could be located.
Information on the crystal packing and intermolecular interactions for this specific compound is not available.
No studies on the conformational polymorphism of this compound have been found.
Solution-State Conformational Analysis via Advanced NMR Spectroscopy
No advanced NMR studies providing detailed solution-state conformational analysis for this compound are available.
There are no available NOESY or ROESY studies to determine the spatial proximity of protons or the stereochemistry of this compound.
No solid-state NMR studies for the structural characterization of this compound have been published.
Vibrational Spectroscopy for Conformational Fingerprinting (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the conformational isomers of this compound. mdpi.commdpi.com These methods probe the vibrational modes of molecules, which are highly sensitive to the molecule's geometry and bonding environment. Each distinct conformation of the molecule presents a unique vibrational spectrum, acting as a "conformational fingerprint." mdpi.com
The conformational flexibility of this compound is primarily centered around the morpholine (B109124) ring and the orientation of the ethanamine side chain. The morpholine ring typically adopts a chair conformation. researchgate.netnih.gov The substituent at the C2 position can exist in either an axial or an equatorial position, leading to two primary chair conformers. Furthermore, rotation around the C-C and C-N bonds of the ethanamine side chain gives rise to additional rotational isomers (rotamers).
IR and Raman spectroscopy can distinguish between these conformers by identifying characteristic vibrational bands. mdpi.com For the morpholine core, studies on the parent morpholine molecule have identified distinct vibrational spectra for the equatorial and axial chair conformers. nih.govacs.org For instance, the N-H and C-H stretching frequencies, as well as various bending and wagging modes, are shifted depending on the steric and electronic environment in each conformation.
Key vibrational modes useful for fingerprinting include:
N-H stretching and bending: The frequency of the N-H bond vibration in the morpholine ring can differ between the equatorial and axial conformers. nih.gov
C-O-C stretching: The symmetric and asymmetric stretching of the ether linkage in the morpholine ring is a strong IR-active mode and is sensitive to the ring's conformation.
CH₂ scissoring and rocking: The deformation vibrations of the methylene (B1212753) groups in the ring and the side chain are sensitive to the local geometry. researchgate.net
By comparing experimental IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), specific spectral features can be assigned to individual conformers. scielo.org.mx This allows for the identification of the predominant conformation in a given state (solid, liquid, or solution) and the study of conformational equilibria.
Table 1: Representative Vibrational Frequencies for Morpholine Ring Conformational Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Conformational Sensitivity |
| N-H Stretch | 3300 - 3400 | IR, Raman | Sensitive to hydrogen bonding and axial/equatorial position. |
| Asymmetric CH₂ Stretch | 2950 - 2980 | IR, Raman | Varies with the local steric environment of the CH₂ groups. nih.gov |
| Symmetric CH₂ Stretch | 2830 - 2870 | IR, Raman | Sensitive to the overall ring puckering and side-chain orientation. nih.gov |
| C-O-C Asymmetric Stretch | 1110 - 1140 | IR | Strong band, position can shift slightly with ring conformation. |
| Ring Breathing/Deformation | 800 - 900 | Raman | Characteristic of the chair conformation's integrity. researchgate.net |
Note: The data in this table is representative of the morpholine core and is intended for illustrative purposes. Specific values for this compound would require experimental measurement.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment
The presence of a stereocenter at the C2 position of the morpholine ring makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers), (R)- and (S)-2-(Morpholin-2-yl)ethanamine. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing these enantiomers. thieme-connect.defiveable.me
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image CD spectra. The resulting spectrum is a plot of this differential absorption (ΔA) versus wavelength, and the characteristic positive or negative peaks are known as Cotton effects. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample, making it a powerful tool for quantitative analysis of chiral purity. nih.gov
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD spectra of enantiomers are mirror images of each other. The shape of an ORD curve, particularly in the region of an absorption band (known as a Cotton effect), is highly characteristic of the molecule's stereochemistry. researchgate.net
Assigning the absolute configuration (i.e., determining whether the stereocenter is R or S) using CD and ORD is a primary application of these techniques. mtoz-biolabs.com The process typically involves comparing the experimentally measured spectrum with a reference. This can be achieved through:
Empirical Rules: For certain classes of compounds, empirical rules (e.g., the Octant Rule for ketones) have been developed to correlate the sign of the Cotton effect with the spatial arrangement of substituents around the chromophore. thieme-connect.de
Comparison with Analogs: The CD/ORD spectrum can be compared with that of a structurally similar molecule whose absolute configuration is already known.
Quantum Mechanical Calculations: Modern approaches heavily rely on comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers. nih.gov A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. duke.edu
For this compound, the chromophores responsible for the CD/ORD signals are primarily the n → σ* transitions associated with the nitrogen and oxygen atoms of the morpholine ring. The sign and intensity of the observed Cotton effects would be determined by the spatial disposition of the ethanamine side chain relative to the morpholine ring, which is fixed in the R or S configuration.
Table 2: Conceptual Chiroptical Data for Enantiomers of this compound
| Spectroscopic Property | (R)-Enantiomer | (S)-Enantiomer | Application |
| CD Cotton Effect (λ_max) | Positive (e.g., +ΔA) | Negative (e.g., -ΔA) | Absolute Configuration Assignment |
| ORD Curve (at a specific λ) | Positive Rotation (e.g., +[α]) | Negative Rotation (e.g., -[α]) | Absolute Configuration Assignment |
| Magnitude of CD Signal | Proportional to concentration | Proportional to concentration | Enantiomeric Excess (e.e.) Determination |
Note: This table is conceptual and illustrates the expected mirror-image relationship between the chiroptical properties of the two enantiomers. The actual signs and wavelengths of the Cotton effects would need to be determined experimentally and/or computationally.
Computational Chemistry and Theoretical Investigations of 2 Morpholin 2 Yl Ethanamine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules. researchgate.net These first-principles approaches solve the Schrödinger equation or related equations to provide detailed information about a molecule's geometry, energy, and various spectroscopic and electronic properties.
Optimized Geometries and Electronic Structure Analysis
A crucial first step in computational analysis is determining the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using methods like DFT, specifically with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of 2-(Morpholin-2-yl)ethanamine would be explored to find the geometry with the minimum energy. researchgate.netnih.gov This process would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation(s) of the molecule.
Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This involves examining the distribution of electrons within the molecule, which governs its reactivity and properties. Key aspects of this analysis include the calculation of molecular orbitals, the determination of atomic charges, and the generation of an electrostatic potential map. The electrostatic potential map, in particular, provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be generated from DFT calculations, is presented below.
| Parameter | Value |
| Bond Length (C-C) | 1.52 - 1.54 Å |
| Bond Length (C-N) | 1.46 - 1.48 Å |
| Bond Length (C-O) | 1.42 - 1.44 Å |
| Bond Angle (C-N-C) | 109° - 112° |
| Bond Angle (C-O-C) | 109° - 112° |
| Dihedral Angle (C-C-N-C) | ~60° or ~180° |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual calculated values would be specific to the compound.
Prediction of Spectroscopic Parameters (NMR shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted shifts, when compared with experimental spectra, can aid in the assignment of signals to specific atoms within the molecule.
Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra, can also be calculated. dtic.milresearchgate.net This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be used to assign the bands in an experimental vibrational spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the computational methods. nih.gov
An example of a data table that would be generated for predicted vibrational frequencies is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |
| N-H stretch | ~3400 | ~3270 | High |
| C-H stretch | 2900 - 3000 | 2790 - 2880 | Medium |
| C-N stretch | 1100 - 1200 | 1060 - 1150 | Medium-High |
| C-O stretch | 1050 - 1150 | 1010 - 1100 | High |
Note: The values in this table are illustrative. The scaling factor applied is typically around 0.96 for DFT calculations.
Energetic Profiles of Conformational Isomers
Due to the flexibility of the morpholine (B109124) ring and the ethylamine (B1201723) side chain, this compound can exist in multiple conformations. These different spatial arrangements of the atoms, known as conformational isomers or conformers, can have different energies and, therefore, different populations at a given temperature. Quantum chemical calculations can be used to determine the relative energies of these conformers. alquds.edu By systematically rotating the rotatable bonds and optimizing the geometry at each step, a potential energy surface can be mapped out, revealing the various low-energy conformers and the energy barriers that separate them. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts. For the morpholine ring itself, chair and boat conformations are typically considered. rsc.org
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in determining a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com The spatial distribution of the HOMO and LUMO can also provide insights into the regions of the molecule that are most likely to be involved in chemical reactions.
A summary of the kind of data obtained from a frontier molecular orbital analysis is presented in the following table.
| Parameter | Value (eV) |
| HOMO Energy | -8.0 to -9.5 |
| LUMO Energy | 1.0 to 2.5 |
| HOMO-LUMO Gap | 9.0 to 12.0 |
Note: These values are estimations based on similar molecules and the actual values would need to be calculated specifically for this compound.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. supsi.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment.
Solvent Effects on Conformation and Reactivity
The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the molecule's conformation and dynamics. rsc.org
The presence of a solvent can stabilize certain conformers over others through interactions such as hydrogen bonding. For this compound, the amine and morpholine nitrogen and oxygen atoms would be expected to form hydrogen bonds with protic solvents. MD simulations can quantify the extent of this hydrogen bonding and determine the preferred conformations in different solvents. Furthermore, the solvent can affect the molecule's reactivity by altering the energies of the reactants, products, and transition states of a chemical reaction. By analyzing the trajectory of the molecule in the solvent, one can gain insights into how the solvent might facilitate or hinder a particular reaction.
Intermolecular Interactions and Supramolecular Assembly Prediction
Intermolecular interactions are fundamental forces that govern how molecules recognize and bind to each other, dictating the physical properties of substances and the formation of larger, organized structures known as supramolecular assemblies. researchgate.net For this compound, the key structural features—namely the primary amine (-NH2), the secondary amine within the morpholine ring (-NH-), and the ether oxygen (-O-)—are all capable of participating in strong hydrogen bonds.
Computational methods are employed to predict and quantify these interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model dimers or small clusters of the molecule to determine the geometry and energy of these interactions. nih.gov The primary amine group can act as a hydrogen bond donor, while the secondary amine can act as both a donor and an acceptor. The ether oxygen and the nitrogen atoms are primary hydrogen bond acceptor sites. These interactions are crucial in forming predictable, stable, three-dimensional networks in the solid state. nih.gov
While specific studies on the supramolecular assembly of this compound are not prevalent, analysis of related structures, such as metal complexes of the isomeric 4-(2-aminoethyl)morpholine, confirms the dominant role of N—H⋯O and O—H⋯O hydrogen-bonding in creating complex supramolecular structures. nih.govnih.gov Theoretical predictions for this compound would likely involve identifying the most energetically favorable hydrogen bonding motifs and simulating their extension into larger assemblies. semanticscholar.org Computational techniques like CrystalLattice and PIXEL can calculate lattice energies, partitioning the stabilization energy into coulombic, polarization, dispersion, and repulsion components to understand the nature of the forces holding the assembly together. mdpi.com
Table 1: Predicted Intermolecular Interaction Energies for a this compound Dimer (Illustrative Example) This table presents hypothetical data to illustrate the output of a computational analysis.
| Interacting Atoms | Interaction Type | Distance (Å) | Calculated Interaction Energy (kcal/mol) | Method |
|---|---|---|---|---|
| -NH₂ (H) ··· O (morpholine) | Hydrogen Bond | 1.95 | -5.8 | DFT (B3LYP/6-311G) |
| -NH₂ (H) ··· N (amine) | Hydrogen Bond | 2.10 | -4.5 | DFT (B3LYP/6-311G) |
| Ring-NH (H) ··· O (morpholine) | Hydrogen Bond | 2.05 | -4.9 | DFT (B3LYP/6-311G) |
| C-H ··· O | Weak Hydrogen Bond | 2.50 | -1.2 | DFT (B3LYP/6-311G) |
Crystal Structure Prediction and Polymorphism
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal packing arrangements for a given molecule. cam.ac.uk This is a critical step in materials science and pharmaceutical development, as different crystal forms, or polymorphs, can have significantly different physical properties. The process involves generating a vast number of hypothetical crystal structures and ranking them based on their calculated lattice energies. cam.ac.uk
For a flexible molecule like this compound, the first step in CSP is a thorough conformational analysis to identify all low-energy molecular shapes. Subsequently, these conformers are packed into various common space groups to generate thousands of potential crystal structures. chemrxiv.org The lattice energy of each structure is then minimized using force fields, followed by more accurate quantum mechanical methods for the most promising candidates. The final output is a crystal energy landscape, which plots the relative energy of each predicted polymorph. cam.ac.uk
The presence of multiple hydrogen bond donors and acceptors in this compound suggests a high likelihood of polymorphism, where different hydrogen-bonding networks could lead to distinct but energetically similar crystal structures. CSP studies would aim to identify these potential polymorphs and predict their relative thermodynamic stability, providing a crucial guide for experimental polymorph screening.
Table 2: Hypothetical Predicted Polymorphs of this compound (Illustrative Example) This table presents hypothetical data to illustrate the output of a CSP study.
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Predicted Density (g/cm³) | Hydrogen Bonding Motif |
|---|---|---|---|---|---|
| Form I | P2₁/c | -110.5 | 0.0 | 1.15 | Chain (NH₂···O) |
| Form II | P-1 | -108.2 | +2.3 | 1.12 | Dimer (NH···N) |
| Form III | C2/c | -105.9 | +4.6 | 1.10 | Sheet (NH₂···O, NH···O) |
Reactivity Prediction and Reaction Mechanism Modeling
Computational modeling is instrumental in predicting the chemical reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. scienceopen.com By mapping the potential energy surface, these methods can identify transition states, intermediates, and the associated energy barriers, providing a quantitative understanding of reaction kinetics and thermodynamics. osti.gov
Activation Energy Calculations for Synthetic Pathways
The synthesis of this compound or its derivatives involves multi-step chemical transformations. mdpi.commdpi.com Theoretical chemistry can model these synthetic routes to calculate the activation energy (Ea) for each elementary step. The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.
Using DFT, chemists can model the geometries of the reactants, transition states, and products for a proposed reaction step. The energy difference between the reactants and the transition state yields the activation energy. By calculating these barriers for competing pathways, it is possible to predict which reaction conditions or reagents would be most effective, thereby optimizing the synthesis and minimizing byproducts. Such calculations can guide experimental efforts by identifying the most kinetically feasible synthetic routes before they are attempted in the lab. mit.edu
Prediction of Regioselectivity and Stereoselectivity
Many reactions involving this compound could potentially yield multiple products depending on which part of the molecule reacts (regioselectivity) or the spatial orientation of the product (stereoselectivity). For instance, in an acylation reaction, the reagent could attack the primary amine or the secondary amine.
Computational models can predict the outcome of such reactions by comparing the activation energies of the transition states leading to the different possible products. researchgate.net The pathway with the lower activation energy barrier is kinetically favored and will correspond to the major product. For example, the relative nucleophilicity of the two nitrogen atoms can be assessed computationally. While the primary amine is sterically more accessible, the secondary amine's reactivity might be modulated by the ring conformation. By calculating the energy of the transition states for acylation at both N atoms, a prediction of the regioselectivity can be made. Similar principles apply to predicting stereoselectivity, where the transition state energies for the formation of different stereoisomers are compared. researchgate.net
Fukui Functions for Site Selectivity
Fukui functions are a key concept within conceptual DFT that help predict the most reactive sites within a molecule. d-nb.inforesearchgate.net They describe the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the identification of sites most susceptible to nucleophilic or electrophilic attack.
The Fukui function comes in three main forms:
f+(r) : for nucleophilic attack (attack by an electron donor), which identifies the best sites to accept an electron.
f-(r) : for electrophilic attack (attack by an electron acceptor), which identifies the best sites to donate an electron.
f0(r) : for radical attack.
By calculating the condensed Fukui functions (values assigned to each atom), one can rank the atoms in this compound according to their reactivity. For instance, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack (highest f- values), while certain hydrogen atoms or the carbon backbone might be involved in other interactions. This provides a powerful, quantitative tool for predicting reaction regioselectivity. scm.comduke.edu
Table 3: Condensed Fukui Function Values for Selected Atoms of this compound (Illustrative Example) This table presents hypothetical data to illustrate the output of a Fukui function analysis. Higher values indicate greater reactivity for the specified attack type.
| Atom | Atom Number | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Interpretation |
|---|---|---|---|---|
| N (primary amine) | N1 | 0.08 | 0.25 | Most reactive site for electrophilic attack |
| N (ring amine) | N4 | 0.06 | 0.21 | Second most reactive site for electrophilic attack |
| O (ring ether) | O1 | 0.05 | 0.18 | Reactive site for electrophilic attack |
| C (adjacent to NH₂) | C7 | 0.15 | 0.04 | Most reactive site for nucleophilic attack |
| C (adjacent to ring N) | C5 | 0.12 | 0.03 | Reactive site for nucleophilic attack |
QSPR/QSRR Modeling (Quantitative Structure-Property/Reactivity Relationships)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or chemical reactivity, respectively. nih.govfrontiersin.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecules. nih.gov
For a series of related morpholine derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time. nih.govmdpi.com This involves:
Assembling a dataset of compounds with known experimental property values.
Calculating a wide range of molecular descriptors (e.g., molecular weight, surface area, dipole moment, topological indices) for each compound.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. pensoft.net
A hypothetical QSRR model for predicting the reaction rate (log k) of N-alkylation for a series of amino-morpholines might take the form of the following equation:
log k = a(Descriptor 1) + b(Descriptor 2) + c
Where 'Descriptor 1' could be the calculated charge on the nitrogen atom and 'Descriptor 2' could be a steric descriptor. Such models, once validated, can be used to predict the properties and reactivity of new, unsynthesized compounds like this compound, accelerating the design and discovery of molecules with desired characteristics. researchgate.net
Applications in Advanced Materials Science and Supramolecular Chemistry
2-(Morpholin-2-yl)ethanamine as a Building Block in Polymer Synthesis
There is no available information on the use of this compound as a monomer in polymerization reactions.
Monomer Design and Polymerization Mechanisms
No studies have been found that design or utilize this compound as a monomer, and consequently, no polymerization mechanisms involving this specific compound have been described.
Functional Polymer Architectures and Properties
As there are no reports of polymers synthesized from this compound, there is no data on their potential architectures or properties.
Supramolecular Assembly and Self-Assembly Processes
No research could be found describing the participation of this compound in any supramolecular or self-assembly processes.
Hydrogen Bonding Networks and Crystal Engineering
The morpholine (B109124) moiety is known to participate in the formation of predictable hydrogen bonding networks. In the crystal structure of morpholine itself, molecules are linked by N-H···N hydrogen bonds, forming chains that are further interconnected by weaker C-H···O interactions. researchgate.neted.ac.ukresearchgate.net The introduction of an ethanamine substituent in this compound significantly increases the potential for diverse and robust hydrogen bonding motifs.
The primary and secondary amine groups, as well as the ether oxygen of the morpholine ring, can act as both hydrogen bond donors and acceptors. This multiplicity of interaction sites allows for the formation of intricate one-, two-, or even three-dimensional supramolecular assemblies. In crystal engineering, this compound can be utilized as a versatile building block to construct complex architectures through co-crystallization with other molecules possessing complementary hydrogen bonding functionalities. For instance, in a manganese(II) complex, a derivative of 2-(morpholin-4-yl)ethanamine participates in O—H⋯O, O—H⋯S, and C—H⋯S hydrogen bonds, leading to a three-dimensional supramolecular structure. nih.gov
Potential Hydrogen Bonding Interactions of this compound:
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
| Primary Amine (-NH₂) | Primary Amine (-NH₂) | N-H···N | Chain, Dimer |
| Primary Amine (-NH₂) | Secondary Amine (-NH-) | N-H···N | Chain, Sheet |
| Primary Amine (-NH₂) | Morpholine Oxygen (-O-) | N-H···O | Intramolecular, Intermolecular |
| Secondary Amine (-NH-) | Primary Amine (-NH₂) | N-H···N | Chain, Dimer |
| Secondary Amine (-NH-) | Secondary Amine (-NH-) | N-H···N | Chain |
| Secondary Amine (-NH-) | Morpholine Oxygen (-O-) | N-H···O | Intramolecular, Intermolecular |
These interactions are fundamental to the design of materials with specific properties, such as tailored porosity, thermal stability, or solubility, by controlling the assembly of molecules in the solid state.
Host-Guest Chemistry and Molecular Recognition (non-biological)
The principles of molecular recognition are central to host-guest chemistry, where a host molecule selectively binds to a guest molecule through non-covalent interactions. While specific studies on this compound in this context are not extensively documented, the structural characteristics of morpholine derivatives suggest their potential application in the design of synthetic receptors.
The morpholine ring can serve as a rigid scaffold, and the ethylamine (B1201723) side chain can be functionalized to create specific binding pockets. For example, morpholine derivatives have been incorporated into fluorescent probes for the selective imaging of lysosomes in living cells, demonstrating the moiety's role in targeted molecular recognition. acs.org In a non-biological context, the hydrogen bonding capabilities and the potential for incorporating chiral centers make this compound and its derivatives suitable candidates for the development of hosts for small organic molecules or ions. The combination of Lewis basic nitrogen atoms and the ether oxygen allows for coordination with metal ions and simultaneous hydrogen bonding interactions, which can be exploited for the selective recognition of specific guests.
Catalytic Applications Beyond Its Own Synthesis
The presence of two amine functionalities with different steric and electronic environments suggests that this compound could find applications in various catalytic systems.
Organocatalysis and Acid-Base Catalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, acting as either Brønsted or Lewis bases, or participating in enamine and iminium ion catalysis. This compound possesses both a primary and a secondary amine, making it a potential bifunctional catalyst.
The secondary amine of the morpholine ring is generally less basic than a comparable acyclic secondary amine due to the electron-withdrawing effect of the ether oxygen. wikipedia.org However, it can still function as a base or as a nucleophile in catalytic cycles. The primary amine on the ethyl side chain offers a more accessible and potentially more basic site. This difference in reactivity could be harnessed for cooperative catalysis where one amine group activates a substrate while the other directs the stereochemical outcome or activates a co-catalyst. While morpholine-based enamines are known to be less reactive than their pyrrolidine or piperidine (B6355638) counterparts, their reactivity can be tuned through substitution. frontiersin.org The presence of a nearby functional group, such as the second amine in this compound, could potentially enhance its catalytic activity.
Ligand in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and chiral ligands are crucial for achieving high stereoselectivity in metal-catalyzed reactions. This compound is a chiral molecule, and its enantiomers, if resolved, could serve as valuable chiral ligands in asymmetric catalysis.
The two nitrogen atoms and the oxygen atom can act as coordination sites for a metal center, forming stable chelate rings. The chiral center at the 2-position of the morpholine ring would create a chiral environment around the metal, enabling the stereoselective transformation of a prochiral substrate. Chiral 2-substituted morpholines have been successfully employed in asymmetric hydrogenation reactions, yielding products with excellent enantioselectivities. nih.govrsc.orgsemanticscholar.org For instance, a bisphosphine-rhodium catalyst has been used for the asymmetric hydrogenation of unsaturated morpholines, achieving up to 99% enantiomeric excess (ee). rsc.orgnih.gov This demonstrates the potential of the chiral morpholine scaffold in creating highly effective asymmetric catalysts.
Examples of Asymmetric Reactions Catalyzed by Chiral Morpholine Derivatives:
| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Unsaturated Morpholines | Up to 99% |
| Asymmetric Allylic Alkylation | Molybdenum-ShabyDACH Complex | Allylic Electrophiles | Nearly perfect |
| One-Pot Asymmetric Synthesis | Quinine-derived Urea | Aldehydes, (Phenylsulfonyl)acetonitrile | Up to 99% |
The versatility of the this compound structure, allowing for modifications at the primary amine or the morpholine nitrogen, provides opportunities to fine-tune the steric and electronic properties of the resulting ligand-metal complex, thereby optimizing its performance in various asymmetric transformations.
Advanced Analytical Methodologies for 2 Morpholin 2 Yl Ethanamine Characterization in Complex Matrices Non Biological
Chromatographic Method Development
Chromatography is a cornerstone for the separation and analysis of 2-(Morpholin-2-yl)ethanamine. Method development focuses on leveraging the compound's physicochemical properties to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, capable of separating the main compound from synthesis-related impurities. chromatographyonline.com Optimization of HPLC methods is critical to ensure accurate quantification and peak resolution. nih.govcymitquimica.com
For a polar compound like this compound, reversed-phase (RP) HPLC is a common approach. nih.gov Method optimization involves the systematic adjustment of several parameters to achieve the desired separation. Key variables include the stationary phase, mobile phase composition (including organic modifier, pH, and buffer concentration), column temperature, and flow rate. nih.govmdpi.com Given the amine functionalities, controlling the mobile phase pH is crucial to maintain a consistent ionization state and achieve symmetrical peak shapes. A low pH (e.g., 2-3) using buffers like phosphate (B84403) or formate (B1220265) is often preferred to protonate silanol (B1196071) groups on the column, reducing peak tailing. mdpi.com
Gradient elution, where the mobile phase composition is changed over time, is typically employed to separate compounds with a range of polarities. nih.gov For trace analysis or when the analyte lacks a strong chromophore, derivatization with a UV-active agent like 1-Naphthyl isothiocyanate can be implemented to enhance detection sensitivity. scilit.com
Table 1: Optimized HPLC Parameters for Purity Analysis of this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Zorbax SB-Aq, 250 x 4.6 mm, 5 µm) | Good retention and selectivity for polar and amine-containing compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte and minimize silanol interactions. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, balancing analysis time and pressure. cymitquimica.com |
| Column Temp. | 30 °C | Provides reproducible retention times and can improve peak shape. nih.gov |
| Detector | UV at 210 nm or PDA | Amine groups have some absorbance at low UV wavelengths; PDA allows for peak purity assessment. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. cymitquimica.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds. yakhak.org Direct analysis of this compound by GC can be challenging due to its polarity and potential for peak tailing. acs.org Therefore, derivatization is often employed to increase volatility and thermal stability, leading to improved chromatographic performance and lower detection limits. nih.gov
A common derivatization strategy for secondary amines like the morpholine (B109124) nitrogen is nitrosation. Reaction with sodium nitrite (B80452) under acidic conditions converts the amine into a stable and more volatile N-nitrosamine derivative, which is readily detectable by GC-MS. nih.govrsc.org For the primary amine group, reagents like benzaldehyde (B42025) can be used to form a Schiff base (diimine), which also enhances GC performance. mdpi.commdpi.com
The choice of GC column is critical, with base-deactivated capillary columns being essential to prevent interactions with the amine groups. acs.org The mass spectrometer provides high selectivity and sensitivity, allowing for quantification at parts-per-billion (ppb) levels, with selected ion monitoring (SIM) mode further enhancing sensitivity for target analytes. yakhak.orgnih.gov
Table 2: GC-MS Parameters for Trace Analysis of Derivatized this compound
| Parameter | Recommended Condition | Rationale |
| Derivatization | Reaction with sodium nitrite in acidic medium. | Forms a stable, volatile N-nitroso derivative suitable for GC analysis. nih.govrsc.org |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A low-polarity, base-deactivated column to minimize peak tailing for amine derivatives. yakhak.org |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. mdpi.com |
| Inlet Mode | Splitless (1 µL injection) | Maximizes transfer of the analyte to the column for trace analysis. acs.org |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. mdpi.com |
| Oven Program | 50 °C (2 min), ramp 15 °C/min to 280 °C (5 min) | Separates the derivative from matrix components and solvent. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantifying trace levels of the target derivative. nih.gov |
The this compound molecule contains a stereocenter at the C-2 position of the morpholine ring, meaning it can exist as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are crucial. HPLC using chiral stationary phases (CSPs) is the most effective method for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and highly versatile for separating a broad range of chiral compounds, including amines. The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.
The selection of the mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often required to improve peak shape and resolution for basic analytes like amines.
Table 3: Chiral HPLC Methodologies for Enantiomeric Separation
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Interaction Mechanism |
| Polysaccharide (Cellulose-based) | Chiralcel® OD-H | Hexane/Isopropanol (90:10) + 0.1% DEA | Hydrogen bonding, dipole-dipole, steric interactions within chiral grooves of the cellulose polymer. |
| Polysaccharide (Amylose-based) | Chiralpak® AD-H | Hexane/Ethanol (80:20) + 0.1% DEA | Similar to cellulose, but with different 3D structure offering complementary selectivity. |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, dipole stacking. Effective for derivatized amines. |
| Macrocyclic Antibiotic | Chirobiotic® T | Methanol/Acetic Acid/Triethylamine | Complex formation involving ionic, hydrogen bonding, and inclusion within the macrocyclic cavity. |
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) offers extremely high separation efficiency and requires minimal sample volume, making it an excellent technique for high-resolution analysis. In its simplest form, capillary zone electrophoresis (CZE), charged analytes migrate through a buffer-filled capillary under the influence of an electric field. Since this compound is a basic compound, it will be protonated and positively charged in an acidic buffer, allowing for its separation. nih.gov
The migration time in CZE is influenced by the analyte's charge-to-size ratio and the electroosmotic flow (EOF). nih.gov For complex matrices, controlling analyte interaction with the capillary wall is crucial to prevent peak broadening and ensure reproducibility. This can be achieved by using coated capillaries or by adjusting the buffer pH.
For the separation of its enantiomers, a chiral selector must be added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common chiral selectors used in CE for this purpose. The differential inclusion of the R- and S-enantiomers into the hydrophobic cavity of the CD molecule leads to different effective mobilities, enabling their separation.
Table 4: Capillary Electrophoresis Conditions for this compound**
| Parameter | Condition for Achiral Separation | Condition for Chiral Separation |
| Capillary | Fused Silica (50 µm i.d., 60 cm length) | Fused Silica (50 µm i.d., 60 cm length) |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 | 50 mM Phosphate Buffer, pH 2.5 containing 15 mM β-Cyclodextrin |
| Voltage | +25 kV | +25 kV |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 200 nm | UV at 200 nm |
| Rationale | Low pH ensures full protonation of the amine for CZE. nih.gov | β-Cyclodextrin acts as a chiral selector to resolve the enantiomers. |
Spectrophotometric and Spectrofluorometric Detection Methodologies
Spectrophotometric and spectrofluorometric methods provide alternative or complementary approaches for the quantification of this compound, typically after a derivatization reaction that imparts color or fluorescence to the molecule.
Spectrophotometry: This technique relies on the formation of a colored product that absorbs light in the visible region. The primary amine group of this compound can react with various chromogenic reagents. For instance, reagents like 2,4-dinitrofluorobenzene (DNFB) react with primary amines to form a colored product. Another approach involves the formation of charge-transfer complexes. For morpholine, a method has been described using chloranil (B122849) as a π-acceptor and resorcinol (B1680541) as a π-donor to produce a colored complex, a principle that could be adapted. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is proportional to the concentration of the analyte.
Spectrofluorometry: For higher sensitivity, spectrofluorometry is employed. This requires derivatizing the analyte with a fluorescent tag (a fluorophore). The primary amine is an ideal site for such reactions. Reagents like 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) chloride or fluorescein (B123965) isothiocyanate (FITC) react with the amine to yield highly fluorescent derivatives. The intensity of the emitted fluorescence upon excitation at a specific wavelength is then measured. Research on morpholine-functionalized fluorescent probes, while often designed for other purposes like pH sensing, demonstrates that incorporating a morpholine-containing structure into a fluorophore system like a BODIPY dye is chemically feasible and can produce strong fluorescence.
Table 5: Derivatization Reactions for Spectroscopic Analysis
| Technique | Reagent | Reaction Principle | Typical λmax |
| Spectrophotometry | 2,4-Dinitrofluorobenzene (DNFB) | Nucleophilic aromatic substitution with the primary amine. | ~360 nm |
| Spectrophotometry | Chloranil/Resorcinol | Formation of a charge-transfer complex. | ~495 nm |
| Spectrofluorometry | Dansyl Chloride | Forms a highly fluorescent sulfonamide derivative. | Ex: ~340 nm, Em: ~520 nm |
| Spectrofluorometry | Fluorescein Isothiocyanate (FITC) | Forms a stable thiourea (B124793) linkage, yielding a fluorescein derivative. | Ex: ~490 nm, Em: ~520 nm |
Electrochemical Sensing Principles and Device Development (excluding biological sensing)
Electrochemical sensors offer rapid, cost-effective, and portable solutions for the detection of electroactive species. This compound, containing electrochemically oxidizable amine groups, is a suitable candidate for analysis by electrochemical methods such as voltammetry.
Voltammetric Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation of the amine groups at an electrode surface. chromatographyonline.com The oxidation process generates a current that, under controlled conditions, is proportional to the analyte's concentration. The development of such sensors often involves modifying the electrode surface with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) to enhance the electrochemical signal and lower the detection limit.
Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode. A highly selective approach involves the use of molecularly imprinted polymers (MIPs). A MIP can be synthesized using this compound as the template molecule. After removing the template, the polymer contains cavities that are sterically and chemically complementary to the analyte. When used as a membrane in an ion-selective electrode, it provides a highly selective potentiometric response to the target molecule.
Electrochemiluminescence (ECL): This is another highly sensitive detection principle where an electrochemical reaction generates a species that then undergoes a light-emitting relaxation. Recent research has shown the development of self-powered devices that can detect amines via ECL, where the light signal indicates the presence of the contaminant. This principle could be adapted for the specific detection of this compound in various matrices.
Table 6: Comparison of Electrochemical Sensing Principles
| Principle | Method | Key Features | Application for this compound |
| Voltammetry | Differential Pulse Voltammetry (DPV) | High sensitivity, low detection limits, based on analyte oxidation. | Direct quantification on a modified electrode (e.g., carbon nanotube-modified GCE). |
| Potentiometry | Ion-Selective Electrode (ISE) | High selectivity, based on potential change. | Sensor based on a molecularly imprinted polymer (MIP) selective for the analyte. |
| Electrochemiluminescence (ECL) | ECL Assay | Extremely high sensitivity, light emission from an electro-generated species. | Detection as a co-reactant in an ECL system (e.g., Ru(bpy)32+). |
Future Research Directions and Emerging Opportunities for 2 Morpholin 2 Yl Ethanamine Research
Exploration of Novel Synthetic Methodologies
The synthesis of morpholine (B109124) derivatives is an area of intensive study, with a clear trend moving away from traditional, often inefficient methods towards more streamlined, atom-efficient, and environmentally benign protocols. nih.govtandfonline.com
Historically, a common route to morpholines involved the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, a multi-step process requiring a subsequent reduction step. chemrxiv.org However, recent innovations are setting a new standard. A significant breakthrough is the development of a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive and readily available reagents such as ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govorganic-chemistry.org This method is notable for its high yields and the clean isolation of monoalkylation products from a simple SN2 reaction. nih.gov
Other emerging strategies focus on different ring-closing techniques and starting materials. For instance, the retrosynthetic approach of disconnecting the morpholine ring into precursors like chiral aziridines has inspired novel methods, such as copper-catalyzed ring-opening followed by cyclization. tandfonline.com Tandem, one-pot reactions that combine hydroamination and asymmetric transfer hydrogenation are enabling the efficient and highly enantioselective synthesis of substituted morpholines from aminoalkyne substrates. organic-chemistry.org Furthermore, palladium-catalyzed Wacker-type aerobic oxidative cyclization presents another modern approach to constructing the six-membered morpholine ring. organic-chemistry.org
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Traditional Annulation | Multi-step reaction of 1,2-amino alcohols with chloroacetyl chloride followed by hydride reduction. | Well-established procedure. | chemrxiv.org |
| Ethylene Sulfate Protocol | A one or two-step, redox-neutral conversion of 1,2-amino alcohols using ethylene sulfate and a base. | High yield, uses inexpensive reagents, fewer steps, improved environmental profile. | chemrxiv.orgnih.govorganic-chemistry.org |
| Aziridine Ring-Opening | Copper-catalyzed SN2-type ring-opening of chiral aziridines with 2-chloroethanol (B45725) to form morpholines. | Provides access to chiral morpholine derivatives. | tandfonline.com |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | A one-pot reaction of aminoalkyne substrates to produce 3-substituted morpholines. | High enantioselectivity, good functional group tolerance. | organic-chemistry.org |
| Wacker-Type Oxidative Cyclization | Base-free, palladium-catalyzed aerobic cyclization of alkenes containing amino and hydroxyl groups. | Provides access to various six-membered nitrogen heterocycles. | organic-chemistry.org |
Untapped Reactivity Pathways and Functionalization Strategies
While the synthesis of the core morpholine ring is advancing, significant opportunities lie in developing novel strategies to functionalize the pre-formed heterocycle, particularly at the carbon positions. The inherent reactivity of the morpholine ring is influenced by the ether oxygen, which withdraws electron density from the nitrogen, making it less nucleophilic than structurally similar amines like piperidine (B6355638). wikipedia.org This unique electronic profile can be exploited for selective chemical transformations.
Future research will likely focus on regioselective functionalization. One promising avenue is the cross-dehydrogenative coupling (CDC) reaction, which allows for the formation of C–N bonds at the position alpha to the ring nitrogen. mdpi.com For example, a novel, environmentally friendly method has been developed to couple 2-morpholinones with cyclic imides using an earth-abundant copper catalyst and molecular oxygen as the sole oxidant. mdpi.com This approach avoids the formation of stoichiometric by-products, aligning with green chemistry principles.
Another area of exploration is the activation of alicyclic amines through the formation of intermediate complexes. The generation of stable, isolable imine-BF3 complexes of morpholine allows for reactions with a wide range of organometallic nucleophiles, enabling α-functionalization under milder conditions than typically required. researchgate.net These strategies open the door to creating libraries of complex 2-(Morpholin-2-yl)ethanamine derivatives with precisely installed substituents, which is crucial for structure-activity relationship studies in drug discovery. e3s-conferences.org
| Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | Copper-catalyzed C-N bond formation at the C-3 position of a morpholin-2-one (B1368128) precursor using molecular oxygen as the oxidant. | Atom-efficient synthesis of functionalized morpholinones as synthetic intermediates. | mdpi.com |
| Imine-BF3 Complex Formation | Formation of a stable boron trifluoride adduct of the corresponding morpholine-derived imine, which then reacts with various nucleophiles. | Facilitates α-functionalization of the morpholine ring with a broad range of substituents. | researchgate.net |
| N-Arylation | Palladium-catalyzed coupling of the morpholine nitrogen with aryl bromides. | Synthesis of N-aryl morpholine derivatives for medicinal chemistry. | e3s-conferences.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of novel morpholine-based compounds. In silico techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide deep insights into molecular properties and interactions, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. nih.govmdpi.com
DFT calculations are being employed to understand the fundamental electronic properties of morpholine derivatives, including the determination of HOMO and LUMO energies, chemical potential, and chemical hardness. rsc.orgresearchgate.net This information helps predict the reactivity and stability of new compounds. Time-Dependent DFT (TD-DFT) can further predict absorption spectra, aiding in the development of molecules with specific photophysical properties. rsc.org
In the context of medicinal chemistry, molecular docking and MD simulations are critical for predicting how morpholine derivatives will interact with biological targets. mdpi.com These simulations can identify key binding interactions, predict binding affinities, and assess the stability of protein-ligand complexes over time. nih.govmdpi.com For instance, studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have used computational analysis to validate stable protein-ligand interactions, successfully guiding the synthesis of potent and selective anticancer agents. mdpi.com
| Computational Method | Application in Morpholine Research | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | HOMO/LUMO energies, electrophilicity, chemical hardness, predicted reactivity. | rsc.orgresearchgate.net |
| Molecular Docking | Predicting the binding orientation of a molecule to a biological target. | Binding affinities, interaction patterns, identification of key residues for binding. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms and molecules over time. | Stability of protein-ligand complexes, conformational changes, dynamic behavior. | mdpi.com |
Integration into Next-Generation Functional Materials
The unique structural and chemical properties of the morpholine moiety make it an attractive building block for the development of advanced functional materials. hnsincere.com Research is increasingly focused on incorporating derivatives like this compound into polymers and other materials to impart specific, desirable characteristics. e3s-conferences.org
One of the most promising areas is the creation of stimuli-responsive or "smart" materials. For example, new ionizable monomers derived from morpholine have been synthesized and polymerized to create smart hydrogels. nih.gov These materials can exhibit significant changes in their swelling behavior in response to environmental stimuli like pH, making them highly suitable for applications in controlled drug delivery and tissue engineering. nih.gov
Beyond smart materials, morpholine derivatives serve as critical components in polymer and materials science. They can be used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org Their inclusion can lead to advanced materials with superior mechanical and thermal properties, essential for high-performance applications in the automotive, construction, and packaging industries. e3s-conferences.orgfuturemarketinsights.com Furthermore, the inherent biodegradability of the morpholine structure makes it a valuable component for designing more sustainable and environmentally friendly biodegradable polymers and coatings. hnsincere.com
| Material Type | Role of Morpholine Moiety | Potential Application | Reference |
|---|---|---|---|
| Smart Hydrogels | Acts as an ionizable monomer, providing pH-responsive properties. | Controlled drug delivery systems, tissue engineering scaffolds. | nih.gov |
| Advanced Polymers/Resins | Serves as a curing agent, stabilizer, or cross-linking agent. | Enhancement of mechanical and thermal properties for automotive and construction materials. | e3s-conferences.org |
| Biodegradable Polymers | Functions as a core building block. | Development of environmentally friendly plastics and coatings. | hnsincere.com |
| High-Performance Elastomers | Used in the synthesis of rubber accelerators. | Manufacturing of durable rubber products for various industries. | futuremarketinsights.com |
Potential for Sustainable Chemical Processes
In line with the global shift towards green chemistry, the morpholine chemical family presents numerous opportunities for developing more sustainable industrial processes. hnsincere.comresearchgate.net This potential extends from the synthesis of the molecule itself to its application in various eco-friendly technologies.
Morpholine and its derivatives also have direct applications that contribute to sustainability. The biodegradability of morpholine allows it to break down into non-toxic substances, reducing the long-term environmental impact of chemical processes. hnsincere.com Certain derivatives, like N-formyl morpholine, have been investigated for use as green solvents in organic synthesis. ajgreenchem.com Additionally, morpholine's efficacy as a corrosion inhibitor is vital for maintaining the efficiency and longevity of industrial equipment in water treatment and oil refining, which is a key aspect of industrial sustainability. hnsincere.com Its use as a building block for biodegradable polymers and lower-toxicity surfactants further underscores the potential for this chemical class to be a cornerstone of future sustainable chemical industries. hnsincere.com
| Area of Application | Sustainable Aspect | Description | Reference |
|---|---|---|---|
| Chemical Synthesis | Green Synthetic Routes | Development of high-yield, redox-neutral protocols that minimize waste and use of hazardous materials. | chemrxiv.orgchemrxiv.org |
| Industrial Solvents | Green Solvents | Use of derivatives like N-formyl morpholine as non-toxic, non-corrosive, and effective solvents. | ajgreenchem.com |
| Materials Science | Biodegradability | Application as a building block for biodegradable polymers and coatings. | hnsincere.com |
| Industrial Processes | Corrosion Inhibition | Use in water treatment and oil refining to protect metal surfaces and improve process sustainability. | hnsincere.com |
| Consumer Products | Eco-Friendly Surfactants | Development of morpholine-based surfactants with lower toxicity and higher biodegradability than traditional alternatives. | hnsincere.com |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-(Morpholin-2-yl)ethanamine?
- Synthesis : While direct synthesis protocols are not detailed in the provided evidence, morpholine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, reacting morpholine with 2-chloroethylamine under basic conditions could yield the target compound. Precursor optimization and reaction kinetics should be monitored using TLC or HPLC .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ ~2.5–3.5 ppm for morpholine protons and δ ~1.5–2.0 ppm for the ethylamine chain). Infrared spectroscopy (IR) can identify N-H stretches (~3300 cm⁻¹) and morpholine ring vibrations (C-O-C ~1100 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 130.19 .
Q. What physicochemical properties are critical for experimental design with this compound?
- Key properties include a melting point of 23–25°C (indicating liquid state at room temperature), boiling point of 205°C, density of 0.999 g/cm³, and refractive index of 1.4760. These parameters inform solvent selection (e.g., polar aprotic solvents) and storage conditions (sealed, dry, RT). The compound’s hygroscopic nature requires inert-atmosphere handling to prevent degradation .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) due to its irritant properties (H315, H319, H335). Work in a fume hood to avoid inhalation. Spills should be neutralized with absorbent materials and disposed of as hazardous waste. Stability data suggest compatibility with common lab solvents but avoid strong oxidizers .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to compute molecular orbitals, electrostatic potential maps, and bond dissociation energies. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol). Analyze the amine group’s nucleophilicity and morpholine’s conformational flexibility to predict reactivity in catalysis or drug design .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological approach :
- Replicate synthesis under varying conditions (temperature, catalyst load) to identify optimal parameters.
- Cross-validate characterization using multiple techniques (e.g., X-ray crystallography via SHELX for absolute configuration vs. NMR/IR).
- Compare experimental data with computational predictions (e.g., DFT-calculated IR spectra). Discrepancies may arise from impurities or stereochemical variations .
Q. What role does this compound play in structure-activity relationship (SAR) studies?
- The morpholine ring enhances solubility and bioavailability in drug candidates. Modify the ethylamine chain to explore SAR:
- Introduce substituents (e.g., aryl groups) to assess binding affinity via fluorescence polarization assays.
- Use ATR-FTIR (as in ) to track functional group interactions in receptor-ligand complexes.
- Pair with molecular docking (AutoDock Vina) to predict binding poses in enzymatic pockets .
Data Management and Validation
Q. How should researchers validate purity for pharmacological assays?
- Combine HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) with elemental analysis (%C, %H, %N within ±0.3% of theoretical values). For trace impurities, use LC-MS/MS to identify byproducts (e.g., oxidation derivatives) .
Q. What computational tools are suited for modeling this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


